molecular formula C16H17N5O2 B5690702 2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one

2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one

カタログ番号 B5690702
分子量: 311.34 g/mol
InChIキー: YLYCDISFYHJCSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one, commonly known as EOP, is a pyridazinone derivative that has gained significant attention in recent years due to its potential therapeutic properties. EOP is a small molecule that has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

作用機序

The exact mechanism of action of EOP is not fully understood. However, it has been proposed that EOP exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. EOP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. The anti-tumor effects of EOP are thought to be due to its ability to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, EOP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
EOP has been shown to have various biochemical and physiological effects. In vitro studies have shown that EOP inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. Additionally, EOP has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In vivo studies have shown that EOP has anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats. EOP has also been shown to have anti-viral effects by inhibiting the replication of HSV-1 and HSV-2 in vitro.

実験室実験の利点と制限

One of the main advantages of using EOP in lab experiments is its small molecular size, which allows for easy synthesis and modification. Additionally, EOP has been shown to have various biological activities, making it a useful tool for studying the mechanisms of inflammation, cancer, and viral infections. However, one limitation of using EOP in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of EOP. One potential direction is the development of EOP analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of EOP. Furthermore, the potential therapeutic applications of EOP in the treatment of various diseases, such as cancer and viral infections, should be explored in greater detail. Finally, the safety and toxicity of EOP should be evaluated in preclinical and clinical studies.

合成法

The synthesis of EOP involves the reaction of 2-aminopyridine with 5-ethyl-1,3,4-oxadiazol-2-amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of phenyl isocyanate. The resulting compound is then treated with acetic anhydride to yield EOP. The overall yield of this synthesis method is approximately 50%.

科学的研究の応用

EOP has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages and microglia. EOP has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, EOP has been shown to have anti-viral effects by inhibiting the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

特性

IUPAC Name

2-[2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-14-18-19-16(23-14)17-10-11-21-15(22)9-8-13(20-21)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYCDISFYHJCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。